Fluorine-Driven Metabolic Stability Advantage Over Methoxy Analog
The 4-fluorophenyl group in the target compound is a recognized strategy to block oxidative metabolism compared to electron-donating substituents like methoxy. While direct microsomal stability data for this compound is not publicly available, class-level inference from fluorinated azepane derivatives suggests a longer half-life than the (3-(4-methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone analog (CAS 1795360-52-9), where the methoxy group is susceptible to CYP450-mediated O-demethylation .
| Evidence Dimension | Predicted metabolic stability (inferred from structure) |
|---|---|
| Target Compound Data | 4-Fluorophenyl substituent resistant to oxidative metabolism |
| Comparator Or Baseline | 4-Methoxyphenyl analog (CAS 1795360-52-9); methoxy group susceptible to CYP450 O-demethylation |
| Quantified Difference | No direct quantitative data; qualitative stability advantage inferred from established fluorine chemistry principles |
| Conditions | Inferred from general drug metabolism principles for fluorinated vs. methoxylated aromatics |
Why This Matters
Improved metabolic stability can lead to longer half-life and lower clearance in in vivo models, increasing the compound's value for sustained target engagement studies.
